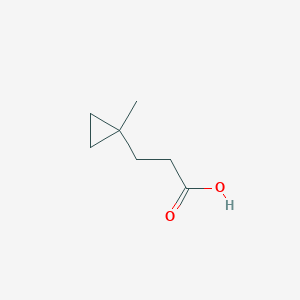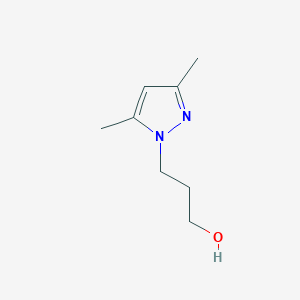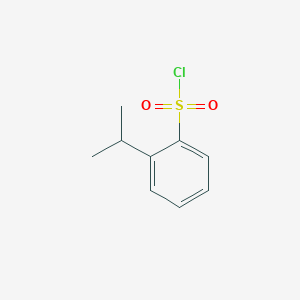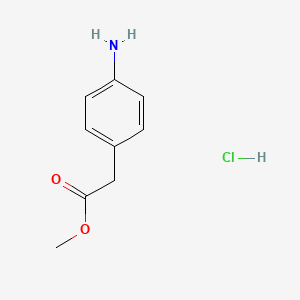
3-(1-甲基环丙基)丙酸
描述
3-(1-Methylcyclopropyl)propanoic acid, also known as 3-MCPPA, is an organic compound with a molecular formula of C6H10O2. It is a cyclopropyl derivative of propionic acid, which is a naturally occurring carboxylic acid, and is used as a building block in the synthesis of various compounds. 3-MCPPA is used in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound has been extensively studied for its biochemical and physiological effects, as well as its applications in scientific research.
科学研究应用
合成和化学性质
不对称全合成:通过螯合控制修饰的Simmon–Smith环丙烷化反应、Wittig反应和Horner–Wadsworth–Emmons烯化反应(Mohapatra et al., 2012),首次高效地全合成了3-(1R,2R)-和3-(1S,2R)-2-(12-甲基十三烷基)环丙基丙酸。
肌酸酯生物合成抑制剂:合成了3-(2-辛十八烷基环丙烯-1-基)丙酸甲酯及相关类似物,被认为是可能的肌酸酯生物合成抑制剂,对结核分枝杆菌细胞壁形成至关重要(Hartmann et al., 1994)。
生物应用
对癌细胞的细胞毒活性:一项研究合成了取代3-(喹啉-6-基)丙酸酰胺,显示对人肝细胞癌(HepG2)细胞具有细胞毒作用,表明具有抗肿瘤活性研究的潜力(Kazunin et al., 2019)。
抗惊厥和镇痛活性:从3-甲基或3,3-二甲基-1-[1-氧代-1-(4-苯基哌嗪-1-基)丙烷-2-基]吡咯烷-2,5-二酮衍生的新型混合分子在动物模型中显示出有希望的抗惊厥和镇痛性能,表明具有潜在的治疗应用(Kamiński等,2016)。
分析应用
- 药品质量控制:开发了用于活性药物成分(APIs)质量控制的分析方法,这些APIs源自3-(2-甲基-4-氧代-1,4-二氢喹啉-3-基)丙酸,对确保新型抗微生物药物的安全性和有效性至关重要(Zubkov et al., 2016)。
诊断应用
- 马类低谷氨基酸中毒的诊断:开发了一种快速诊断马类低谷氨基酸中毒的方法,该中毒是由植物毒素引起的,与3-(1-甲基环丙基)丙酸有化学关联(Sander et al., 2016)。
安全和危害
生化分析
Biochemical Properties
3-(1-Methylcyclopropyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase . These interactions are crucial for the activation and subsequent metabolism of fatty acids, highlighting the importance of 3-(1-Methylcyclopropyl)propanoic acid in cellular energy production and lipid biosynthesis.
Cellular Effects
The effects of 3-(1-Methylcyclopropyl)propanoic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules such as AMP-activated protein kinase (AMPK), which plays a pivotal role in maintaining cellular energy homeostasis . Additionally, 3-(1-Methylcyclopropyl)propanoic acid affects the expression of genes involved in lipid metabolism, thereby impacting cellular lipid profiles and energy balance.
Molecular Mechanism
At the molecular level, 3-(1-Methylcyclopropyl)propanoic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as fatty acid synthase, thereby reducing the synthesis of fatty acids . This inhibition is achieved through the binding of 3-(1-Methylcyclopropyl)propanoic acid to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, it influences gene expression by modulating transcription factors involved in lipid metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Methylcyclopropyl)propanoic acid have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 3-(1-Methylcyclopropyl)propanoic acid can lead to sustained changes in cellular function, including alterations in lipid metabolism and energy production.
Dosage Effects in Animal Models
The effects of 3-(1-Methylcyclopropyl)propanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and improve energy balance . At high doses, it can exhibit toxic effects, including liver damage and disruptions in metabolic homeostasis. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
3-(1-Methylcyclopropyl)propanoic acid is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA synthetase and fatty acid synthase, influencing the activation and synthesis of fatty acids . These interactions affect metabolic flux and the levels of key metabolites, thereby impacting overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, 3-(1-Methylcyclopropyl)propanoic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound to specific cellular compartments, where it exerts its biochemical effects. The distribution of 3-(1-Methylcyclopropyl)propanoic acid is crucial for its function, as it ensures the compound reaches its target sites within the cell.
Subcellular Localization
The subcellular localization of 3-(1-Methylcyclopropyl)propanoic acid is primarily within the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these specific compartments. Within the mitochondria, 3-(1-Methylcyclopropyl)propanoic acid plays a role in regulating energy production and lipid metabolism, highlighting its importance in cellular bioenergetics.
属性
IUPAC Name |
3-(1-methylcyclopropyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(4-5-7)3-2-6(8)9/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVOGPHTDVZENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90527276 | |
| Record name | 3-(1-Methylcyclopropyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90527276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87433-66-7 | |
| Record name | 3-(1-Methylcyclopropyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90527276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-methylcyclopropyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)



